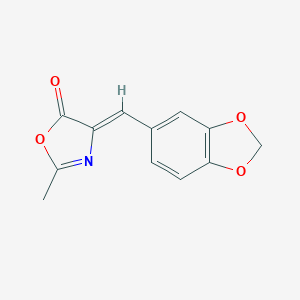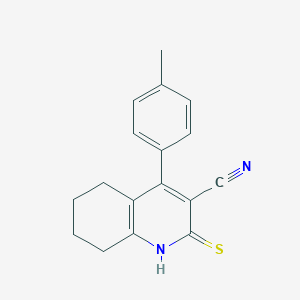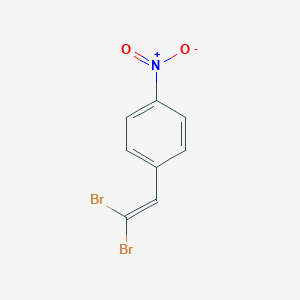![molecular formula C19H16N4O B242321 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242321.png)
4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MI-2, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves the inhibition of the MYC oncogene. MYC is a transcription factor that regulates the expression of genes involved in cell growth and proliferation. When MYC is overexpressed in cancer cells, it can promote tumor growth and survival. MI-2 binds to MYC and disrupts its interaction with other proteins, leading to the inhibition of its activity. This, in turn, leads to the induction of apoptosis in cancer cells and the reduction of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, MI-2 can induce apoptosis, reduce tumor growth, and sensitize cells to chemotherapy drugs. MI-2 has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation. Additionally, MI-2 has been shown to have antiviral activity against the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol in lab experiments is its specificity for the MYC oncogene. This allows researchers to study the effects of MYC inhibition on cancer cells without affecting other pathways. Additionally, MI-2 has been shown to be effective in reducing tumor growth in animal models, making it a promising candidate for further studies. However, MI-2 has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, MI-2 can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol. One direction is to study the effects of MI-2 on other types of cancer cells. While MI-2 has been shown to be effective in inhibiting MYC in some types of cancer, its effects on other types of cancer are still unknown. Another direction is to develop more potent and soluble derivatives of MI-2 that can be used in clinical trials. Additionally, researchers can study the effects of MI-2 on other pathways involved in cancer and inflammation to gain a better understanding of its overall mechanism of action.
Synthesemethoden
The synthesis of 4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has been reported in the literature using different methods. One of the most common methods involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-methylphenylamine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-hydroxybenzaldehyde to yield the final product. Other methods involve the use of different starting materials and reagents, but the overall strategy remains the same.
Wissenschaftliche Forschungsanwendungen
4-{3-[(2-Methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has been extensively studied for its potential applications in various fields. One of the most promising applications is in cancer research. MI-2 has been shown to inhibit the activity of the MYC oncogene, which is overexpressed in many types of cancer. By inhibiting MYC, MI-2 can induce apoptosis in cancer cells and reduce tumor growth. MI-2 has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Eigenschaften
Molekularformel |
C19H16N4O |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-[3-(2-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C19H16N4O/c1-13-5-2-3-6-16(13)21-18-17(14-7-9-15(24)10-8-14)22-19-20-11-4-12-23(18)19/h2-12,21,24H,1H3 |
InChI-Schlüssel |
YBSAXTJBTPORNO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O |
Kanonische SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)




![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)
![1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)

![Furan-2-yl-(7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B242274.png)
![5-[3-(4-oxo-1-phenyl-1,3-diazaspiro[4.5]decan-8-yl)propyl]-6H-benzo[b][1]benzothiepine-5-carbonitrile](/img/structure/B242278.png)
![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)
![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)
